5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Overview
Description
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is a synthetic nucleoside analog. This compound has shown potential in various fields, including anticancer, antiviral, and antiparasitic applications. It inhibits DNA synthesis by blocking the enzyme DNA polymerase, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine involves multiple steps. One efficient procedure includes the use of modified H-phosphonate chemistry. The process involves the oxidation of a hydrogen-phosphonate intermediate at the 5′-end of oligodeoxynucleotide with 1,6-hexanediamine, resulting in the compound coupled with an aliphatic amine through a phosphoramidate linkage at its 5′-end .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uridine derivatives, while substitution reactions can introduce new functional groups to the nucleoside.
Scientific Research Applications
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its anticancer, antiviral, and antiparasitic properties.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The compound exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. By blocking this enzyme, 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine prevents the replication of DNA, thereby inhibiting the growth of cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
5-[6-(2,4-Dinitrophenyl)aminohexanoylaminohexyl]-oxymethyl-2ʹ-deoxyuridine: Another modified nucleoside with similar applications in scientific research.
N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide: A compound with similar structural features but different biological activities.
Uniqueness
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is unique due to its specific inhibition of DNA polymerase and its potential applications in anticancer, antiviral, and antiparasitic therapies. Its ability to block DNA synthesis makes it a valuable tool in both research and therapeutic contexts.
Properties
IUPAC Name |
N-(6-aminohexyl)-3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVIYIHUBJELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849571 | |
Record name | 5-{3-[(6-Aminohexyl)amino]-3-oxoprop-1-en-1-yl}-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252337-60-3 | |
Record name | 5-{3-[(6-Aminohexyl)amino]-3-oxoprop-1-en-1-yl}-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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